
2-Chloro-3-methoxy-1,4-naphthoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-methoxy-1,4-naphthoquinone (CMNQ) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CMNQ is a derivative of 1,4-naphthoquinone, a natural compound found in various plants and fungi. The synthesis of CMNQ involves the introduction of a chlorine atom and a methoxy group to the naphthoquinone ring, resulting in a compound with unique properties.
作用机制
The mechanism of action of 2-Chloro-3-methoxy-1,4-naphthoquinone involves its interaction with biological molecules, particularly proteins and enzymes. 2-Chloro-3-methoxy-1,4-naphthoquinone has been shown to inhibit the activity of several enzymes, including topoisomerase II and thioredoxin reductase. Additionally, 2-Chloro-3-methoxy-1,4-naphthoquinone can bind to proteins and disrupt their function, leading to cellular damage and death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-3-methoxy-1,4-naphthoquinone are complex and depend on the concentration of the compound and the type of cell or tissue being studied. In general, 2-Chloro-3-methoxy-1,4-naphthoquinone has been shown to induce oxidative stress and DNA damage, leading to cell death. However, 2-Chloro-3-methoxy-1,4-naphthoquinone can also activate certain cellular pathways that promote cell survival and proliferation. These effects may be related to the concentration and duration of exposure to 2-Chloro-3-methoxy-1,4-naphthoquinone.
实验室实验的优点和局限性
One of the advantages of using 2-Chloro-3-methoxy-1,4-naphthoquinone in lab experiments is its ability to interact with biological molecules in a specific and predictable manner. This makes it a useful tool for studying the function of enzymes and proteins. Additionally, 2-Chloro-3-methoxy-1,4-naphthoquinone has been shown to have anticancer properties, making it a potential candidate for developing new cancer therapies.
However, there are also limitations to using 2-Chloro-3-methoxy-1,4-naphthoquinone in lab experiments. One of the main limitations is its potential toxicity to cells and tissues. 2-Chloro-3-methoxy-1,4-naphthoquinone can induce oxidative stress and DNA damage, leading to cell death. Additionally, the synthesis of 2-Chloro-3-methoxy-1,4-naphthoquinone is complex and requires several steps, which can be time-consuming and costly.
未来方向
There are several future directions for research on 2-Chloro-3-methoxy-1,4-naphthoquinone. One area of interest is the development of new anticancer drugs based on the structure of 2-Chloro-3-methoxy-1,4-naphthoquinone. Researchers are also investigating the potential use of 2-Chloro-3-methoxy-1,4-naphthoquinone in other diseases, such as neurodegenerative disorders. Additionally, studies are being conducted to better understand the mechanism of action of 2-Chloro-3-methoxy-1,4-naphthoquinone and its effects on cellular pathways.
合成方法
The synthesis of 2-Chloro-3-methoxy-1,4-naphthoquinone involves several steps, starting with the reaction of 2-hydroxy-1,4-naphthoquinone with thionyl chloride to form 2-chloro-1,4-naphthoquinone. This intermediate is then reacted with methanol in the presence of a strong acid catalyst to yield 2-Chloro-3-methoxy-1,4-naphthoquinone. The overall yield of this reaction is moderate, but the purity of the product can be improved through recrystallization.
科学研究应用
2-Chloro-3-methoxy-1,4-naphthoquinone has been used in various scientific research applications due to its ability to interact with biological molecules. One of the most promising applications of 2-Chloro-3-methoxy-1,4-naphthoquinone is in the field of cancer research. Studies have shown that 2-Chloro-3-methoxy-1,4-naphthoquinone can induce cell death in cancer cells by disrupting the mitochondrial membrane potential and increasing the production of reactive oxygen species. This makes 2-Chloro-3-methoxy-1,4-naphthoquinone a potential candidate for developing new anticancer drugs.
属性
CAS 编号 |
15707-32-1 |
|---|---|
产品名称 |
2-Chloro-3-methoxy-1,4-naphthoquinone |
分子式 |
C11H7ClO3 |
分子量 |
222.62 g/mol |
IUPAC 名称 |
2-chloro-3-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C11H7ClO3/c1-15-11-8(12)9(13)6-4-2-3-5-7(6)10(11)14/h2-5H,1H3 |
InChI 键 |
MLABDRCTCNEFPX-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
规范 SMILES |
COC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
其他 CAS 编号 |
15707-32-1 |
同义词 |
2-Chloro-3-methoxy-1,4-naphthoquinone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




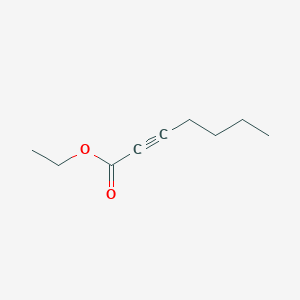
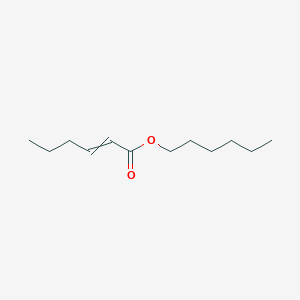
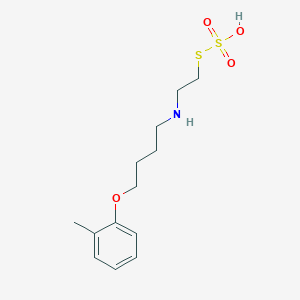
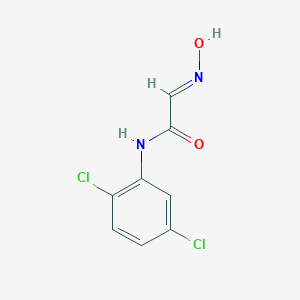


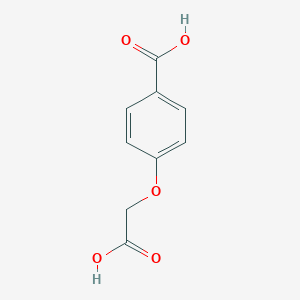

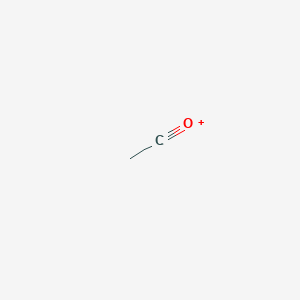
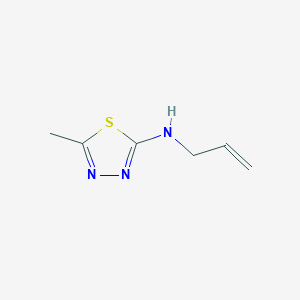
![2,7-Dimethylcinnolino[5,4,3-cde]cinnoline](/img/structure/B97244.png)

